

structure of (R)-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

Cat. No.: B026639

[Get Quote](#)

An In-depth Technical Guide to the Structure, Synthesis, and Application of (R)-2,3-dihydro-1H-inden-1-amine

Abstract

(R)-2,3-dihydro-1H-inden-1-amine, commonly referred to as (R)-1-aminoindan, is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a unique stereochemical scaffold. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic characterization, and stereoselective synthesis. Emphasis is placed on its critical role as a key starting material for the anti-Parkinson's agent Rasagiline and its broader applications in asymmetric synthesis. Methodologies for synthesis, chiral resolution, and analytical validation are detailed to provide researchers and drug development professionals with a thorough understanding of this vital chiral building block.

Molecular Structure and Physicochemical Properties

(R)-1-aminoindan is an organic compound with the chemical formula C₉H₁₁N.^{[1][2]} Its structure features an indane framework—a benzene ring fused to a five-membered cyclopentane ring—with an amino group attached to the first carbon of the cyclopentane ring.^[3] This specific carbon atom is a stereocenter, giving rise to two enantiomers: (R) and (S). This guide focuses exclusively on the (R)-enantiomer.

Stereochemistry

The designation "(R)" refers to the absolute configuration of the chiral center at the C1 position, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The fused bicyclic system imparts significant conformational rigidity, which is crucial for its utility in stereoselective synthesis and its specific interactions with biological targets.^[3] The stereochemical integrity of this molecule is paramount, as the biological activity of its derivatives is often enantiomer-dependent. For instance, the therapeutic effect of Rasagiline is attributed specifically to the (R)-configuration of its 1-aminoindan moiety.^{[4][5]}

Physicochemical Properties

(R)-1-aminoindan is a clear, colorless to slightly yellow liquid at room temperature, though it has a melting point near 15°C.^{[1][2][6]} It is sensitive to air and should be stored under an inert atmosphere in a dark, cool place.^{[1][2]} Its solubility profile indicates good solubility in organic solvents like methanol but it is not miscible in water.^{[1][2][6]}

Table 1: Physicochemical Properties of (R)-2,3-dihydro-1H-inden-1-amine

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ N	[1][7]
Molecular Weight	133.19 g/mol	[1][7]
CAS Number	10277-74-4	[1][3]
Appearance	Clear colorless to slightly yellow liquid	[1][2]
Melting Point	15 °C (lit.)	[1][6]
Boiling Point	96-97 °C / 8 mmHg (lit.)	[1][6]
Density	1.038 g/mL at 25 °C (lit.)	[1][6]
Refractive Index (n ²⁰ /D)	1.562	[1]
Specific Rotation ([α] ²⁰ /D)	-20° (c=1.5, in Methanol)	[1]
pKa	9.44 ± 0.20 (Predicted)	[1]
Flash Point	202 °F (94.4 °C)	[1][2]
Solubility	Soluble in methanol; not miscible in water	[1][6]

Spectroscopic and Analytical Characterization

The structural elucidation and purity verification of (R)-1-aminoindan rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the molecular structure.

- ¹H NMR: The proton NMR spectrum of 1-aminoindan typically shows distinct regions.[8] The aromatic protons on the benzene ring appear as a multiplet between 7.1-7.3 ppm. The single proton at the chiral center (C1-H) is a characteristic triplet around 4.3 ppm. The four protons of the two methylene groups (C2 and C3) in the cyclopentane ring appear as complex multiplets between 1.6 and 3.0 ppm. The two protons of the amine group (NH₂) produce a

broad singlet.[\[8\]](#)[\[9\]](#) To distinguish between enantiomers, a chiral solvating agent can be added, which induces diastereomeric interactions and causes separate signals for the (R) and (S) forms to appear in the spectrum.[\[9\]](#)

- ^{13}C NMR: The carbon spectrum provides further structural confirmation, showing distinct signals for the aromatic carbons, the chiral C1 carbon bearing the amino group, and the aliphatic C2 and C3 carbons.[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[\[11\]](#) Characteristic peaks include:

- N-H stretch: A pair of medium-intensity peaks in the $3300\text{-}3400\text{ cm}^{-1}$ region, characteristic of a primary amine.
- Aromatic C-H stretch: Peaks just above 3000 cm^{-1} .
- Aliphatic C-H stretch: Peaks just below 3000 cm^{-1} .
- C=C stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region, corresponding to the benzene ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of (R)-1-aminoindan. This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to their separation.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

- Column Selection: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected. The choice is critical and often requires screening.
- Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small

amount of an amine additive (e.g., diethylamine) to improve peak shape, is prepared. A common starting condition is 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.

- **Sample Preparation:** A dilute solution of the (R)-1-aminoindan sample is prepared in the mobile phase or a compatible solvent.
- **Instrumentation Setup:** The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature. UV detection is typically set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
- **Injection and Analysis:** The sample is injected. The retention times for the (R) and (S) enantiomers will differ.
- **Quantification:** The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: $e.e. (\%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] \times 100$
- **Validation:** The method is validated by running a sample of the racemic mixture to confirm the separation and identification of both enantiomer peaks.

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure (R)-1-aminoindan is a critical challenge. Methodologies have evolved from classical resolution to more efficient enzymatic and catalytic approaches.

Racemic Synthesis

The common precursor for 1-aminoindan is 1-indanone. A standard laboratory and industrial synthesis involves the reductive amination of 1-indanone. This can be achieved by reacting 1-indanone with ammonia or an ammonia source like ammonium formate in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.[\[12\]](#)

Chiral Resolution and Enantioselective Synthesis

Achieving high enantiopurity is the most crucial step. There are two primary strategies: resolving a racemic mixture or synthesizing the (R)-enantiomer directly.

- Classical Chiral Resolution: This method involves reacting racemic 1-aminoindan with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-N-acetyl-3,4-dimethoxyphenylalanine.[13][14] This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. Through a process of fractional crystallization, one diastereomeric salt can be selectively precipitated from the solution.[13] The purified salt is then treated with a base to liberate the desired enantiomerically pure (R)-1-aminoindan. The unwanted (S)-enantiomer can be racemized and recycled to improve process economy.[14]
- Enzymatic Synthesis (Biocatalysis): A more modern and highly efficient approach is the use of transaminase enzymes.[15] These enzymes can catalyze the asymmetric amination of a prochiral ketone (1-indanone) using an amine donor (like isopropylamine). By selecting an (R)-selective transaminase, 1-indanone can be converted directly to (R)-1-aminoindan in a single step with very high enantioselectivity (often >99% e.e.) and yield, under mild aqueous conditions.[2][15] This biocatalytic method avoids the multiple steps and waste associated with classical resolution.

```
// Nodes Indanone [label="1-Indanone", fillcolor="#4285F4"]; Racemic [label="Racemic\n1-Aminoindan", fillcolor="#EA4335"]; R_Salt [label="(R)-Amine-(R)-Acid\nDiastereomeric Salt", fillcolor="#FBBC05"]; S_Salt [label="(S)-Amine-(R)-Acid\nDiastereomeric Salt", fillcolor="#FBBC05"]; R_Amine [label="(R)-1-Aminoindan", fillcolor="#34A853"];  
  
// Edges Indanone -> Racemic [label="Reductive Amination"]; Indanone -> R_Amine [label="(R)-Selective\nTransaminase ", style=dashed, color="#34A853"]; Racemic -> R_Salt [label=" + Chiral Acid\n(Resolution) "]; Racemic -> S_Salt [label=" + Chiral Acid\n(Resolution) "]; R_Salt -> R_Amine [label=" Fractional Crystallization\n+ Base Treatment "]; }
```

Caption: Key synthetic routes to (R)-1-aminoindan.

Applications in Drug Development

The primary value of (R)-1-aminoindan lies in its role as a chiral building block for active pharmaceutical ingredients (APIs).

Precursor to Rasagiline

The most prominent application of (R)-1-aminoindan is in the synthesis of Rasagiline (marketed as Azilect®).^{[5][15]} Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.^{[5][16]} The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent (e.g., propargyl benzenesulfonate) under basic conditions.^{[12][17][18][19]} The stereochemistry of the starting material is retained in the final product and is essential for its selective inhibition of MAO-B.^[4] The major metabolite of rasagiline is, in fact, (R)-1-aminoindan itself, which has been shown to possess intrinsic neuroprotective properties, potentially contributing to the overall therapeutic effect of the drug.^[20]

```
// Nodes R_Amine [label="(R)-1-Aminoindan", fillcolor="#4285F4"]; Propargyl  
[label="Propargylating Agent\n(e.g., Propargyl Chloride)", fillcolor="#FBBC05"]; Rasagiline  
[label="Rasagiline\n((R)-N-propargyl-1-aminoindan)", fillcolor="#34A853"];  
  
// Edges R_Amine -> Rasagiline; Propargyl -> Rasagiline [label=" N-Alkylation\n(Base) "]; }
```

Caption: Synthesis of Rasagiline from (R)-1-aminoindan.

Other Pharmaceutical Intermediates

Beyond Rasagiline, (R)-1-aminoindan serves as an intermediate for other pharmacologically active molecules. It is used in the synthesis of the antiviral drug Abacavir and N-[1-(R)-Indanyl]adenosine, which has potential therapeutic applications.^{[1][2][21]} Its rigid structure makes it a valuable scaffold for designing ligands that target various receptors and enzymes in the central nervous system (CNS).^[5]

Conclusion

(R)-2,3-dihydro-1H-inden-1-amine is more than a simple chiral amine; it is a high-value intermediate whose structural rigidity and defined stereochemistry are indispensable in modern drug development. Its characterization is well-established through standard spectroscopic methods, while its enantiomeric purity is rigorously controlled using chiral chromatography. While classical resolution remains a viable synthetic route, modern biocatalytic methods using transaminases represent a more efficient, sustainable, and direct pathway to this key molecule. The successful development of drugs like Rasagiline underscores the critical importance of (R)-1-aminoindan, cementing its status as a cornerstone chiral building block for creating stereochemically precise therapeutics targeting complex diseases.

References

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES.
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- PubMed. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography.
- Wikipedia. (n.d.). 1-Aminoindane.
- Google Patents. (n.d.). CN103804200A - Preparation method of rasagiline and analogue thereof.
- ChemBK. (2024). **(R)-(-)-1-Aminoindan.**
- ResearchGate. (n.d.). 600 MHz ^1H NMR spectra of (R/S)-1-aminoindan in CDCl_3 .
- LookChem. (n.d.). Cas 10277-74-4, **(R)-(-)-1-Aminoindan.**
- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R- (+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
- Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
- PubChem - NIH. (n.d.). **(R)-(-)-1-Aminoindan.**
- Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- Google Patents. (n.d.). WO2012116752A1 - Process of resolution of 1-aminoindan.
- Google Patents. (n.d.). US20110155626A1 - Process for preparation of rasagiline and salts thereof.
- Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.
- Chem-Crier. (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.
- Google Patents. (n.d.). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan - the NIST WebBook.
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol.
- PubMed. (n.d.). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0003355).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 10277-74-4: (R)-(-)-1-Aminoindan | CymitQuimica [cymitquimica.com]
- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]
- 8. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Aminoindan [webbook.nist.gov]
- 12. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 13. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 14. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 15. ajpamc.com [ajpamc.com]
- 16. derpharmacemica.com [derpharmacemica.com]
- 17. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 18. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 19. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 20. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- To cite this document: BenchChem. [structure of (R)-2,3-dihydro-1H-inden-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026639#structure-of-r-2-3-dihydro-1h-inden-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com